TW-37

Vue d'ensemble

Description

TW-37 est un inhibiteur de petite molécule qui cible la famille des protéines Bcl-2 (B-cell lymphoma 2). Il s'agit d'un dérivé de benzènesulfonyle conçu pour se lier à la rainure de liaison BH3 dans Bcl-2, où les protéines Bcl-2 pro-apoptotiques telles que Bak, Bax, Bid et Bim se lient . This compound a montré un potentiel significatif dans l'inhibition de la croissance de diverses cellules cancéreuses en induisant l'apoptose.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : TW-37 est synthétisé par une stratégie de conception basée sur la structure. La synthèse implique le développement d'un dérivé de benzènesulfonyle par criblage computationnel et résonance magnétique nucléaire (RMN) axé sur la protéine anti-apoptotique cible Bcl-2 . Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et détaillées dans la littérature scientifique.

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant les voies de synthèse optimisées développées dans les laboratoires de recherche. Le processus de production garantit une grande pureté et un rendement élevé du composé, le rendant adapté aux études précliniques et cliniques.

Analyse Des Réactions Chimiques

Types de réactions : TW-37 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution peuvent être réalisées en utilisant des réactifs comme les halogènes ou les nucléophiles dans des conditions appropriées.

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leurs activités biologiques.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé outil pour étudier les interactions entre les petites molécules et les protéines de la famille Bcl-2.

Biologie : Il est employé dans des études biologiques pour comprendre les mécanismes de l'apoptose et le rôle des protéines Bcl-2 dans la survie cellulaire.

Médecine : this compound a montré un potentiel dans les études précliniques comme agent anticancéreux, en particulier dans le traitement des lymphomes à cellules B et d'autres cancers

Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les protéines de la famille Bcl-2.

5. Mécanisme d'action

This compound exerce ses effets en se liant à la rainure de liaison BH3 dans les protéines Bcl-2, Bcl-X L et Mcl-1 . Cette liaison perturbe la formation d'hétérodimères entre les protéines pro-apoptotiques et anti-apoptotiques, conduisant à l'induction de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de Bcl-2, Bcl-X L et Mcl-1, qui sont essentielles à la survie et à la prolifération cellulaires .

Applications De Recherche Scientifique

Pancreatic Cancer

TW-37 has shown significant antitumor activity against pancreatic cancer. In preclinical studies using xenograft models, this compound inhibited tumor growth by inducing apoptosis and attenuating NF-kB signaling pathways. This resulted in decreased expression of proangiogenic factors such as MMP-9 and VEGF, thereby inhibiting migration, invasion, and angiogenesis of pancreatic cancer cells both in vitro and in vivo .

Colorectal Cancer

In colorectal cancer studies, this compound demonstrated efficacy by inhibiting cell growth in HCT-116 cells. The compound not only induced apoptosis but also inhibited tumor growth when administered intravenously in mouse models. Notably, its effectiveness was enhanced in Beclin-1-silenced tumors, suggesting that targeting Bcl-2 family proteins can effectively suppress colorectal cancer cell proliferation .

Lymphoma

This compound has been particularly effective against lymphoma cells. In vitro studies showed significant antiproliferative effects on chemoresistant lymphoma cell lines. The compound's ability to induce apoptosis was confirmed through various assays, highlighting its potential as a treatment option for resistant lymphoma cases .

Case Study 1: Efficacy in Chemoresistant Lymphoma

A study evaluated this compound's effects on a de novo chemoresistant WSU-DLCL2 lymphoma cell line. Results indicated that this compound effectively inhibited cell proliferation and induced apoptosis through its action on Bcl-2 family proteins . These findings suggest that this compound could be a valuable therapeutic agent for patients with resistant forms of lymphoma.

Case Study 2: Pancreatic Cancer Xenografts

In a separate investigation involving pancreatic cancer xenografts, this compound treatment led to significant tumor size reduction compared to controls. The study highlighted the compound's ability to modulate apoptotic pathways and inhibit key signaling mechanisms associated with tumor progression .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound across different cancer types:

Mécanisme D'action

TW-37 exerts its effects by binding to the BH3-binding groove in Bcl-2, Bcl-X L, and Mcl-1 proteins . This binding disrupts the formation of heterodimers between proapoptotic and antiapoptotic proteins, leading to the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of Bcl-2, Bcl-X L, and Mcl-1, which are critical for cell survival and proliferation .

Comparaison Avec Des Composés Similaires

TW-37 est comparé à d'autres inhibiteurs de petite molécule des protéines de la famille Bcl-2, tels que :

ABT-737 : Un autre inhibiteur puissant de Bcl-2, Bcl-X L et Bcl-w.

Navitoclax (ABT-263) : Un dérivé d'ABT-737 avec des propriétés pharmacocinétiques améliorées.

Venetoclax (ABT-199) : Un inhibiteur sélectif de Bcl-2 à haute affinité et spécificité.

Unicité : this compound est unique en raison de sa plus grande sélectivité pour Bcl-2 et Mcl-1 par rapport à Bcl-X L, ce qui en fait un inhibiteur puissant avec des capacités de ciblage spécifiques . Cette sélectivité permet une induction plus efficace de l'apoptose dans les cellules cancéreuses avec des effets minimes sur les cellules normales.

Liste des composés similaires :

- ABT-737

- Navitoclax (ABT-263)

- Venetoclax (ABT-199)

Les propriétés uniques de this compound et ses effets inhibiteurs puissants en font un composé précieux dans l'étude et le traitement des cancers impliquant les protéines de la famille Bcl-2.

Activité Biologique

TW-37 is a small-molecule inhibitor targeting the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). This compound has garnered attention for its potential therapeutic applications in various cancers, including colorectal cancer, pancreatic cancer, and head and neck cancers. Research indicates that this compound can induce apoptosis, inhibit cell growth, and affect tumor microenvironment dynamics.

Bcl-2 Inhibition

this compound functions primarily by binding to the BH3-binding groove of Bcl-2 and related proteins (Bcl-xL and Mcl-1), disrupting their anti-apoptotic functions. This action allows pro-apoptotic proteins like Bid, Bim, and Bad to promote apoptosis effectively. The binding affinities of this compound are as follows:

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. For instance:

- In colorectal cancer (CRC) cells, treatment with this compound at nanomolar concentrations resulted in significant inhibition of cell survival and proliferation, leading to caspase activation (caspase-3/9) and apoptosis .

- In pancreatic cancer models, this compound inhibited cell growth and induced apoptosis by downregulating Notch signaling pathways, which are critical for cell proliferation .

Anti-Angiogenic Effects

This compound also exhibits anti-angiogenic properties by inhibiting endothelial cell function:

- It was observed that this compound could significantly reduce tumor angiogenesis in vivo without causing systemic toxicity. This effect was enhanced when combined with cisplatin, resulting in improved cytotoxicity against endothelial cells and head and neck cancer cells .

Case Studies

-

Colorectal Cancer

A study demonstrated that this compound effectively inhibited the growth of both HCT-116 cells and primary human colon cancer cells. The compound induced autophagy alongside apoptosis, suggesting a complex interplay between these two processes in cancer treatment . -

Pancreatic Cancer

Research indicated that this compound led to a significant decrease in colony formation in pancreatic cancer cell lines (BxPC-3 and Colo-357). The study highlighted the involvement of cell cycle regulatory factors such as E2F-1 and cyclins in mediating the effects of this compound on cell proliferation . -

Head and Neck Cancer

In head and neck squamous cell carcinoma (HNSCC), this compound was found to mediate an S-phase arrest in the cell cycle while enhancing the cytotoxic effects of cisplatin. This combination therapy demonstrated a synergistic effect, indicating its potential for overcoming chemoresistance .

Summary of Research Findings

Propriétés

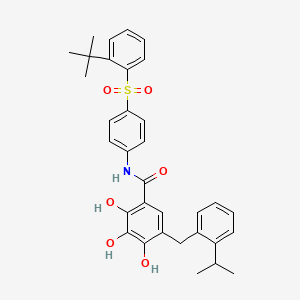

IUPAC Name |

N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAPVTKIEGUPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466395 | |

| Record name | TW-37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877877-35-5 | |

| Record name | TW-37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877877355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TW-37 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TW-37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TW-37 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8NY4LUO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.